1-Ethynyl-2,5-difluoro-4-methylbenzene
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Overview
Description
1-Ethynyl-2,5-difluoro-4-methylbenzene is an aromatic compound characterized by the presence of an ethynyl group attached to a benzene ring substituted with two fluorine atoms and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2,5-difluoro-4-methylbenzene can be synthesized through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Sonogashira Coupling: This method involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, cost, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2,5-difluoro-4-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Halogenation: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration: Reagents such as nitric acid and sulfuric acid.
Sulfonation: Reagents such as sulfur trioxide or chlorosulfonic acid.
Major Products:
Halogenated Derivatives: Products formed by the substitution of hydrogen atoms with halogens.
Nitro Derivatives: Products formed by the substitution of hydrogen atoms with nitro groups.
Sulfonated Derivatives: Products formed by the substitution of hydrogen atoms with sulfonic acid groups.
Scientific Research Applications
1-Ethynyl-2,5-difluoro-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2,5-difluoro-4-methylbenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Ethynyl-2,5-difluoro-4-methylbenzene can be compared with other similar compounds, such as:
1-Ethynyl-2,4-difluorobenzene: Similar structure but lacks the methyl group, which can influence its reactivity and applications.
1-Ethynyl-3,5-difluorobenzene:
Properties
IUPAC Name |
1-ethynyl-2,5-difluoro-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2/c1-3-7-5-8(10)6(2)4-9(7)11/h1,4-5H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUBCCZUHNLFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C#C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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